ONX-0914 TFA

Immunoproteasome Selectivity LMP7

Pan-proteasome inhibitors (bortezomib, carfilzomib) confound immunoproteasome research through off-target constitutive proteasome inhibition. ONX-0914 TFA solves this with >10-fold selectivity for LMP7 (β5i). • IC₅₀ = 73 nM (human LMP7) vs. 1.04 µM (constitutive β5) • IFN-γ pretreatment enhances sensitivity, unlike pan-inhibitors • Blocks IL-6, IFN-γ, TNF-α without disrupting general protein turnover Supplied as TFA salt, ≥98% purity. Ships ambient; store at -20°C, desiccated.

Molecular Formula C33H41F3N4O9
Molecular Weight 694.7 g/mol
Cat. No. B10824678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONX-0914 TFA
Molecular FormulaC33H41F3N4O9
Molecular Weight694.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4.C(=O)(C(F)(F)F)O
InChIInChI=1S/C31H40N4O7.C2HF3O2/c1-21(32-27(36)19-35-13-15-41-16-14-35)29(38)34-26(18-23-9-11-24(40-3)12-10-23)30(39)33-25(28(37)31(2)20-42-31)17-22-7-5-4-6-8-22;3-2(4,5)1(6)7/h4-12,21,25-26H,13-20H2,1-3H3,(H,32,36)(H,33,39)(H,34,38);(H,6,7)/t21-,25-,26-,31+;/m0./s1
InChIKeyBWAZEOKWIYGOGB-VNFRHJSSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide (ONX‑0914/PR‑957): A Selective Immunoproteasome Inhibitor for Targeted Research


The compound, also known as ONX‑0914 or PR‑957 (TFA salt form), is a peptidomimetic epoxyketone that acts as a potent and selective inhibitor of the immunoproteasome [1]. It targets the chymotrypsin‑like activity of the LMP7 (β5i) subunit, with minimal cross‑reactivity for the constitutive proteasome [1]. This selective profile distinguishes it from pan‑proteasome inhibitors such as bortezomib and carfilzomib, making it a valuable tool for dissecting immunoproteasome‑specific functions in inflammation, autoimmunity, and oncology [2].

Why Generic Immunoproteasome Inhibitors Cannot Substitute for ONX‑0914 (PR‑957)


Broad‑spectrum proteasome inhibitors like bortezomib and carfilzomib indiscriminately block both constitutive (β5c) and immunoproteasome (β5i) subunits, leading to dose‑limiting toxicities and variable therapeutic windows [1]. In contrast, ONX‑0914 exhibits >10‑fold selectivity for the immunoproteasome over the constitutive proteasome, a differential profile that is not replicated by other clinically available agents [2]. This selectivity is critical for experiments where preserving constitutive proteasome function is essential, such as in long‑term cellular studies or in vivo models of autoimmunity. Substituting a pan‑inhibitor for ONX‑0914 would confound results by introducing off‑target constitutive proteasome inhibition, thereby invalidating conclusions about immunoproteasome‑specific biology.

Quantitative Differentiation of ONX‑0914 (PR‑957) Against Closest Comparators: A Procurement‑Focused Evidence Review


Immunoproteasome Selectivity: ONX‑0914 vs. Constitutive Proteasome Subunits

ONX‑0914 selectively inhibits the LMP7 (β5i) subunit of the immunoproteasome with IC50 values of 65 nM (mouse) and 73 nM (human), while showing significantly weaker activity against the constitutive proteasome β5 subunit (IC50 = 0.92 μM mouse, 1.04 μM human) [1]. This represents a >10‑fold selectivity window, confirming minimal cross‑reactivity with the constitutive proteasome.

Immunoproteasome Selectivity LMP7

Cytotoxicity in Multiple Myeloma: ONX‑0914 vs. Carfilzomib and Bortezomib

In multiple myeloma (MM) cell lines, pharmacologically relevant concentrations of ONX‑0914 demonstrate cytotoxicity comparable to that of the FDA‑approved proteasome inhibitors carfilzomib and bortezomib [1]. This establishes that selective immunoproteasome inhibition can achieve anti‑tumor efficacy equivalent to pan‑proteasome blockade in this context.

Multiple Myeloma Cytotoxicity Proteasome Inhibitor

Differential Sensitivity to Interferon‑γ: ONX‑0914 vs. Carfilzomib

Increasing immunoproteasome expression via interferon‑γ (IFN‑γ) pretreatment significantly enhances the sensitivity of MM cells to ONX‑0914, whereas sensitivity to carfilzomib remains unchanged [1]. This differential response underscores the unique mechanism of ONX‑0914, which relies on immunoproteasome abundance for its cytotoxic effect.

Interferon‑γ Immunoproteasome Drug Sensitivity

Optimal Research and Industrial Applications for ONX‑0914 (PR‑957) Based on Verified Evidence


Immunoproteasome‑Specific Pathway Dissection in Autoimmune and Inflammatory Disease Models

Given its >10‑fold selectivity for LMP7 over constitutive proteasome subunits [1], ONX‑0914 is the preferred tool for studies requiring inhibition of immunoproteasome‑driven antigen presentation and pro‑inflammatory cytokine production (e.g., IL‑6, IFN‑γ, TNF‑α) without confounding effects on general protein turnover. This is particularly valuable in preclinical models of rheumatoid arthritis, inflammatory bowel disease, and lupus, where immunoproteasome activity is elevated.

Multiple Myeloma Research Requiring Selective Immunoproteasome Inhibition

In multiple myeloma cell lines, ONX‑0914 exhibits cytotoxicity comparable to carfilzomib and bortezomib [2], but with the added benefit of enhanced activity upon IFN‑γ‑induced immunoproteasome upregulation [2]. Researchers investigating immunoproteasome‑dependent vulnerabilities in MM, or those seeking to combine selective immunoproteasome inhibition with other agents (e.g., β2 site inhibitors like LU‑102), should prioritize ONX‑0914 over pan‑inhibitors.

Studies Exploring the Interplay Between Interferon Signaling and Proteasome Inhibition

The differential sensitivity of ONX‑0914 to IFN‑γ pretreatment—where sensitivity increases for ONX‑0914 but not for carfilzomib [2]—makes this compound essential for experiments examining how inflammatory cytokines modulate proteasome inhibitor efficacy. This scenario is relevant to cancer immunotherapy research and investigations into resistance mechanisms in proteasome inhibitor‑treated malignancies.

Validation of Immunoproteasome as a Therapeutic Target in Non‑Oncology Indications

The minimal cross‑reactivity with constitutive proteasomes [1] positions ONX‑0914 as a superior chemical probe for validating the therapeutic potential of selective immunoproteasome inhibition in non‑oncological settings, such as metabolic syndrome, atherosclerosis, and diabetic cardiomyopathy, where preserving constitutive proteasome function is critical for normal cellular homeostasis.

Technical Documentation Hub

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